cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride
Description
cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (CAS: 142035-00-5) is a cyclohexene derivative featuring an amino group at the C2 position and a carboxylic acid moiety at the C1 position, with both substituents in a cis-configuration relative to the cyclohexene ring. Its molecular formula is C₇H₁₂ClNO₂, with a molar mass of 177.63 g/mol . The compound is stored at room temperature and carries risk codes R22 (harmful if swallowed) and R43 (may cause skin sensitization), necessitating the use of protective gear during handling .
Properties
IUPAC Name |
2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIRSZIKGUXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694322 | |
| Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142035-00-5, 1216758-11-0 | |
| Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Auxiliary-Mediated Cyclization
A widely reported method involves the use of chiral auxiliaries to enforce stereochemical control during cyclization. For example, glycine equivalents are alkylated with cyclohexene-derived electrophiles, followed by intramolecular cyclization to form the six-membered ring. The choice of protecting groups (e.g., tert-butoxycarbonyl, Boc) ensures regioselectivity and minimizes racemization.
Key Reaction Conditions :
Industrial-Scale Asymmetric Hydrogenation
Industrial protocols often employ asymmetric hydrogenation of enamine precursors using rhodium or ruthenium catalysts. For instance, hydrogenation of 2-aminocyclohex-3-enecarboxylic acid methyl ester under high-pressure H₂ (50–100 bar) with a chiral BINAP-Ru catalyst achieves >95% cis selectivity.
Optimization Parameters :
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Pressure : 80 bar H₂.
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Catalyst Loading : 0.5 mol%.
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Reaction Time : 12–24 hours.
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Scale-Up : Continuous flow reactors enhance throughput and purity.
Three-Step Industrial Process from Cyclohexene
A patent-pending method (CN114315609A) outlines a scalable three-step synthesis starting from cyclohexene, avoiding chromatographic purification:
Cyclization Reaction
Cyclohexene is treated with N-halosuccinimide (NXS) or N-haloacetamide (CH₃CONHX) in acetonitrile/water, catalyzed by B(C₆F₅)₃ or BF₃·Et₂O. DBU (1,8-diazabicycloundec-7-ene) facilitates ring closure at 0–90°C to yield a halogenated intermediate.
Representative Data :
| Step | Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 1 | NBS/CH₃CONHBr | B(C₆F₅)₃ | 50°C | 85% |
Ring-Opening with Alcohols
The halogenated intermediate undergoes nucleophilic ring-opening with methanol or ethanol in the presence of NaHCO₃, producing a racemic amino alcohol. Reduced pressure distillation isolates the product with >90% purity.
Resolution via Diastereomeric Salt Formation
Racemic amino alcohol is resolved using L-di-p-toluoyl tartaric acid (L-DBTA) in ethanol. The diastereomeric salt is crystallized, then treated with HCl to yield enantiopure cis-2-amino-cyclohex-3-enecarboxylic acid hydrochloride.
Critical Parameters :
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Molar Ratio : 1:1 L-DBTA to intermediate.
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Crystallization Solvent : Ethanol/water (9:1).
Epoxidation and Reductive Functionalization
Epoxidation with mCPBA
The cyclohexene double bond is epoxidized using meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂. Hydrogen bonding between the carbamate protecting group and mCPBA ensures cis-epoxide formation.
Reaction Profile :
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Epoxidation Time : 6 hours at 0°C.
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Selectivity : >95% cis-epoxide.
Azide Ring-Opening and Reduction
The epoxide is treated with sodium azide (NaN₃) in aqueous NH₄Cl, yielding an azido alcohol. Subsequent Staudinger reduction with triphenylphosphine (PPh₃) produces the amino alcohol, which is HCl-treated to form the hydrochloride salt.
Yield Optimization :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Epoxidation | mCPBA | 0°C, 6 h | 88% |
| Azide Ring-Opening | NaN₃ | H₂O/EtOH, 12 h | 75% |
| Reduction | PPh₃ | THF, 24 h | 90% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Steps | Overall Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 2 | 60–75% | >95% ee | Industrial |
| Three-Step Process | 3 | 40–50% | >98% ee | Pilot Plant |
| Epoxidation/Reduction | 4 | 50–60% | 90–95% ee | Laboratory |
Cost and Environmental Impact
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Catalyst Cost : Asymmetric hydrogenation requires expensive chiral catalysts (e.g., Ru-BINAP: $500/g).
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Solvent Waste : The three-step process generates halogenated byproducts, necessitating rigorous waste treatment.
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Atom Economy : Epoxidation methods exhibit superior atom economy (>80%) compared to resolution-based routes.
Industrial Production and Purification
Crystallization Techniques
Final purification employs anti-solvent crystallization using ethanol/water mixtures. Key parameters include:
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Cooling Rate : 0.5°C/min to avoid oiling out.
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Seed Crystal Addition : 1% w/w to ensure uniform crystal growth.
Quality Control
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Purity Analysis : HPLC with chiral columns (e.g., Chiralpak IA) confirms enantiomeric excess.
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Residual Solvents : GC-MS detects residual acetonitrile (<50 ppm).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry
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Building Block in Organic Synthesis :
- Used extensively as a precursor in the synthesis of more complex molecules.
- Serves as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.
Reaction Type Common Reagents Major Products Oxidation Potassium permanganate, hydrogen peroxide Oxidized derivatives Reduction Sodium borohydride, lithium aluminum hydride Reduced derivatives Substitution Halogens, nucleophiles Compounds with substituted functional groups -
Mechanism of Action :
- Interacts with specific molecular targets, influencing metabolic pathways related to amino acid biosynthesis and degradation.
Biology
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Amino Acid Metabolism :
- Investigated for its role in amino acid metabolism and protein synthesis.
- Its amino group allows for hydrogen bonding with biological molecules, potentially affecting protein function.
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Biological Activity :
- Neurotransmitter Modulation : Proposed as a candidate for synthesizing analogs that could modulate neurotransmitter activity due to structural similarity to gamma-aminobutyric acid (GABA).
- Antimicrobial Properties : Derivatives exhibit antimicrobial activity against various bacterial strains.
- ACE Inhibition : Hydroxamic derivatives have been evaluated as angiotensin-converting enzyme inhibitors, critical for managing hypertension and heart failure.
Medicine
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Therapeutic Applications :
- Explored as a precursor for drug development.
- Potential use in synthesizing drugs with improved specificity and reduced side effects due to its conformational rigidity.
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Case Studies :
- Research indicates that derivatives of this compound have shown efficacy in treating infections and modulating blood pressure through ACE inhibition.
Industry
- Specialty Chemicals Production :
- Utilized in the development of new materials and chemical processes.
- Acts as an intermediate in the synthesis of complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It may influence metabolic pathways related to amino acid biosynthesis and degradation, affecting cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares the target compound with structurally related cyclohexane/cyclohexene derivatives, emphasizing differences in stereochemistry, substituent positions, and functional groups.
Structural and Physical Properties
A comparative analysis of key parameters is summarized in Table 1.
Table 1. Comparative Analysis of cis-2-Amino-cyclohex-3-enecarboxylic Acid Hydrochloride and Analogues
Key Observations
Stereochemical Differences: The trans-2-Amino-1-cyclohexanecarboxylic acid (mp 274–278°C) exhibits higher thermal stability compared to the cis-configured target compound, likely due to differences in crystal packing or hydrogen-bonding networks . The 1-Amino-1-cyclohexanecarboxylic acid (mp >300°C) demonstrates exceptional thermal stability, attributed to its geminal amino and carboxylic acid groups, which may enhance intermolecular interactions .
Positional Isomerism: The cis-5-Amino-cyclohex-3-enecarboxylic acid hydrochloride shares the same molecular formula and mass as the target compound but differs in the amino group position (C5 vs. C2).
Functional Group Variations: The cis-6-Amino-cyclohex-3-enecarboxamide hydrochloride replaces the carboxylic acid with an amide group, reducing polarity and acidity. This modification could influence solubility and bioavailability compared to the target compound .
Biological Activity
cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride, often referred to as a β-amino acid, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclohexene ring with an amino group and a carboxylic acid group, contributing to its reactivity and interactions with biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Structural Properties
The empirical formula of this compound is , with a molecular weight of approximately 177.63 g/mol. Its conformational rigidity is significant for its biological interactions, as it can mimic natural amino acids while providing distinct steric effects that influence receptor binding and activity.
The biological activity of this compound primarily involves its interaction with various biological receptors. As a β-amino acid, it can influence protein folding and stability, thereby modulating receptor activities. The amino group allows for hydrogen bonding, which is crucial in the formation of enzyme-substrate complexes and receptor-ligand interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Its structural similarity to GABA (gamma-aminobutyric acid) suggests potential roles in modulating neurotransmitter activity, making it a candidate for synthesizing conformationally restricted analogues that could enhance therapeutic efficacy.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties, although specific data on this compound itself remains limited .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neurotransmitter Modulation : A study indicated that this compound could interact with GABA receptors, influencing neuronal excitability and offering insights into its use in neurological disorders.
- Synthesis and Applications : The compound has been utilized in synthesizing peptide analogues due to its conformational constraints, which may enhance the specificity of drug interactions while reducing side effects .
- Potential Therapeutic Uses : Ongoing research is exploring its application as a precursor in drug synthesis, particularly in designing novel therapeutic agents targeting specific biological pathways.
Q & A
Q. What are the common synthetic routes for cis-2-amino-cyclohex-3-enecarboxylic acid hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves asymmetric cyclization of glycine derivatives or diazo compounds to form the cyclohexene backbone. Key parameters include temperature (often near room temperature), reaction time (several hours), and chiral catalysts (e.g., Rhodium complexes) to ensure stereochemical control . Purification via crystallization or chromatography is critical for achieving high purity (>95%) .
Q. How does the molecular structure of this compound influence its solubility and reactivity?
The hydrochloride salt enhances aqueous solubility due to ionic dissociation, while the cis-configuration of the amino and carboxylic acid groups on the cyclohexene ring enables unique reactivity. The amino group participates in nucleophilic substitutions, and the carboxylic acid facilitates acid-base reactions, making it versatile in organic synthesis .
Q. What are the primary biological applications of this compound in research?
It is used to study amino acid metabolism, protein interactions, and neurotransmitter modulation (e.g., GABA receptor binding due to structural similarity to GABA). Derivatives show antimicrobial activity against Staphylococcus aureus and Escherichia coli in vitro .
Advanced Research Questions
Q. What challenges arise in controlling stereochemistry during synthesis, and how are they addressed?
Achieving the cis-configuration requires precise use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Techniques like chiral HPLC and X-ray crystallography validate stereochemical outcomes . Contaminants from epimerization are mitigated via low-temperature reactions and inert atmospheres .
Q. How do the conformational constraints of the cyclohexene ring impact drug design?
The rigid cyclohexene scaffold enforces specific spatial orientations, enhancing binding affinity to biological targets (e.g., enzymes or receptors). Comparative studies show improved specificity over flexible analogs like 2-aminocyclohexanecarboxylic acid .
Q. What methodologies elucidate the compound’s interaction with biological targets like GABA receptors?
Radioligand binding assays and molecular docking simulations are used to study receptor affinity. For example, hydrogen bonding between the amino group and GABA receptor residues is critical for activity .
Q. How can researchers reconcile contradictory data on antimicrobial efficacy across studies?
Variations in bacterial strains, compound concentrations, and assay protocols (e.g., broth microdilution vs. agar diffusion) must be standardized. Dose-response curves and minimum inhibitory concentration (MIC) comparisons are recommended .
Q. What advanced techniques characterize reaction intermediates during derivatization?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) map intermediates in oxidation or substitution reactions. For example, oxidation with KMnO4 yields nitro derivatives confirmed via IR spectroscopy .
Methodological Guidance
- Stereochemical Analysis : Use circular dichroism (CD) or X-ray diffraction to confirm configuration .
- Biological Assays : Pair in vitro antimicrobial tests with cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .
- Data Validation : Cross-reference NMR and LC-MS data with PubChem/ECHA databases for structural verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
